molecular formula C16H22Cl2Hf B3149010 Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride CAS No. 66349-80-2

Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride

Cat. No.: B3149010
CAS No.: 66349-80-2
M. Wt: 463.7 g/mol
InChI Key: JLBDCKZHXIMIPW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride is a metallocene complex comprising a hafnium(IV) center coordinated to two 2-propan-2-ylcyclopentadienyl (isopropyl-substituted cyclopentadienyl) ligands and two chloride counterions. These compounds are part of the broader class of group 4 metallocene dichlorides (Ti, Zr, Hf) used in catalysis, materials science, and electronics. The isopropyl substituent on the cyclopentadienyl ligand likely enhances steric bulk and modifies electronic properties, influencing reactivity and stability .

Properties

CAS No.

66349-80-2

Molecular Formula

C16H22Cl2Hf

Molecular Weight

463.7 g/mol

IUPAC Name

hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride

InChI

InChI=1S/2C8H11.2ClH.Hf/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

JLBDCKZHXIMIPW-UHFFFAOYSA-L

SMILES

CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4]

Canonical SMILES

CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride typically involves the reaction of hafnium tetrachloride with 2-propan-2-ylcyclopenta-1,3-diene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The product is then purified by recrystallization or sublimation to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then packaged and stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions[4][4].

Major Products

The major products formed from these reactions include hafnium oxides, reduced hafnium compounds, and substituted hafnium complexes. These products have various applications in materials science and catalysis[5][5].

Scientific Research Applications

Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride involves its interaction with various molecular targets and pathways. In catalytic applications, the compound activates substrates by coordinating to the metal center, facilitating various chemical transformations. In biological applications, it interacts with cellular components to enhance imaging contrast or deliver therapeutic agents.

Comparison with Similar Compounds

Structural and Substituent Variations

Group 4 metallocene dichlorides share the general formula [(C₅R₅)₂MCl₂], where M = Ti, Zr, Hf and R = alkyl or aryl substituents. Key structural differences arise from the substituents on the cyclopentadienyl ligands and the central metal.

Compound Name Metal (M) Substituent (R) CAS Number Key Applications References
Bis(cyclopentadienyl)hafnium dichloride Hf H (unsubstituted) 12116-66-4 Catalysis, thin-film deposition
Bis(ethylcyclopentadienyl)hafnium dichloride Hf Ethyl 35625-75-3 Olefin polymerization catalysts
Bis(t-butylcyclopentadienyl)hafnium dichloride Hf t-butyl Not available High-activity catalysts
Bis(pentamethylcyclopentadienyl)hafnium dichloride Hf Pentamethyl 85959-83-7 Electronics, quantum materials
Bis(cyclopentadienyl)titanium dichloride Ti H (unsubstituted) 1271-19-8 Anticancer drug synthesis
Bis(ethylcyclopentadienyl)zirconium dichloride Zr Ethyl 73364-08-6 Polymerization catalysts

Key Observations :

  • Steric Effects : Bulky substituents (e.g., t-butyl, pentamethyl) increase solubility in organic solvents and thermal stability by shielding the metal center .
  • Electronic Effects : Electron-donating groups (e.g., methyl, ethyl) raise the electron density at the metal, enhancing catalytic activity in olefin polymerization .
  • Metal Center : Hafnium complexes generally exhibit higher thermal stability and lower catalytic activity compared to zirconium analogs, while titanium derivatives are less stable but more reactive .
Thermodynamic and Physical Properties

While specific data for the isopropyl-substituted hafnium complex is unavailable, trends from analogous compounds include:

  • Melting Points: Unsubstituted hafnocene dichloride (12116-66-4) melts at ~250°C, whereas alkyl-substituted derivatives (e.g., ethyl, t-butyl) exhibit lower melting points due to reduced crystallinity .
  • Solubility: Pentamethyl-substituted hafnium complexes show superior solubility in nonpolar solvents compared to unsubstituted derivatives .
  • Stability : Hafnium metallocenes are more thermally stable than zirconium or titanium counterparts, making them suitable for high-temperature processes .
Electronic and Quantum Properties

In electronics, hafnium-based metallocenes are investigated for their dielectric properties. For instance:

  • High-κ Dielectrics : Hafnium oxides derived from metallocene precursors exhibit κ-values ~25, significantly higher than SiO₂ (κ = 3.9), enabling miniaturization in semiconductor devices .
  • Quantum Materials : Substituted hafnium complexes (e.g., pentamethyl derivatives) show tunable optical properties, making them candidates for quantum dot applications .

Biological Activity

Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride, commonly referred to as bis(isopropylcyclopentadienyl)hafnium dichloride, is an organometallic compound with notable applications in various fields, particularly in catalysis and materials science. Recent studies have also illuminated its potential biological activities, especially in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C16H22Cl2Hf
  • Molecular Weight : 463.7 g/mol
  • IUPAC Name : this compound
  • CAS Number : 66349-80-2

Mechanisms of Biological Activity

Hafnium compounds exhibit unique biological activities primarily due to their ability to interact with biological molecules and their role as radiosensitizers in cancer therapies. The mechanisms include:

  • Radiosensitization : Hafnium(4+) ions enhance the efficacy of radiotherapy by increasing the generation of reactive oxygen species (ROS) within tumor cells. This effect is attributed to their high atomic number, which improves X-ray absorption and leads to enhanced radiation effects on tumor tissues .
  • Photothermal Therapy : Hafnium-based nanomaterials have been developed for photothermal therapy applications. These materials can absorb light and convert it into heat, selectively destroying cancer cells while minimizing damage to surrounding healthy tissues .
  • Drug Delivery Systems : Hafnium compounds are being explored as carriers for chemotherapeutic agents, improving the targeted delivery of drugs to tumor sites. By modifying the surface properties of hafnium-based nanoparticles, researchers have enhanced cellular uptake and therapeutic efficacy .

Case Studies

  • Hafnium Nanoparticles in Cancer Therapy :
    • A study demonstrated that hafnium dioxide nanoparticles could significantly enhance the effectiveness of radiotherapy by inducing higher levels of ROS in cancer cells compared to traditional treatments alone .
    • Another research highlighted the use of hafnium-based metal-organic frameworks (MOFs) loaded with chemotherapeutic agents, which showed improved tumor control in preclinical models .
  • Combination Therapies :
    • Research indicated that combining hafnium-based therapies with immunostimulatory agents like imiquimod led to synergistic effects, enhancing both immune response and tumor destruction .
    • In vivo studies using hafnium-doped hydroxyapatite nanoparticles revealed significant improvements in tumor targeting and treatment outcomes when used alongside conventional chemotherapy .

Summary of Biological Activities

Activity TypeMechanismReference
RadiosensitizationEnhances ROS generation
Photothermal TherapyConverts light to heat
Drug DeliveryImproves targeted drug delivery
Combination TherapySynergistic effects with immunotherapy

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing bis(2-isopropylcyclopentadienyl)hafnium(IV) dichloride, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves salt metathesis between hafnium tetrachloride (HfCl₄) and the sodium salt of 2-isopropylcyclopentadienyl ligands. Reactions are conducted in anhydrous tetrahydrofuran (THF) or toluene under inert atmosphere (argon/nitrogen) to prevent hydrolysis. Purification via recrystallization from dichloromethane/hexane mixtures is recommended. Purity is validated using elemental analysis (C, H, Cl), ¹H/¹³C NMR (to confirm ligand coordination and symmetry), and X-ray diffraction (XRD) for structural elucidation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this hafnium complex?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR in CDCl₃ confirms ligand integration and symmetry (e.g., singlet for equivalent Cp rings).
  • XRD : Resolves molecular geometry (e.g., bent metallocene structure) and bond lengths (Hf–Cl ≈ 2.40 Å; Hf–Cp centroid ≈ 2.15 Å) .
  • IR Spectroscopy : Detects ν(Hf–Cl) stretches (250–300 cm⁻¹) and ligand-based vibrations (e.g., Cp ring modes at 800–1000 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 45.2%, H: 5.5%, Cl: 18.6%) .

Advanced Research Questions

Q. How do steric and electronic effects of 2-isopropylcyclopentadienyl ligands influence the catalytic activity of hafnium dichloride complexes in olefin polymerization?

  • Methodological Answer : Comparative studies with less bulky ligands (e.g., methylcyclopentadienyl) reveal that 2-isopropyl groups increase steric hindrance, reducing polymerization rates but enhancing stereoregularity in polyolefins. Electronic effects are probed via DFT calculations (e.g., Hf center electron density using Natural Bond Orbital analysis) and XPS (Hf 4f binding energy shifts). Activity metrics (e.g., turnover frequency, TOF) are measured using ethylene/1-hexene copolymerization assays with methylaluminoxane (MAO) as a cocatalyst .

Q. What contradictions exist in reported crystallographic data for hafnium metallocenes, and how can they be resolved?

  • Methodological Answer : Discrepancies in bond angles (e.g., Cp–Hf–Cp angles varying by 5–10°) may arise from solvent polarity (THF vs. DCM) or lattice packing effects. Resolution involves:

  • High-resolution XRD : Collect data at low temperature (100 K) to minimize thermal motion artifacts.
  • Computational Modeling : Compare experimental structures with gas-phase DFT-optimized geometries to isolate solvent/packing influences .

Q. How does the hafnium complex’s reactivity differ from zirconium analogues in cross-coupling or C–H activation reactions?

  • Methodological Answer : Hafnium’s larger ionic radius (Hf⁴⁺: 0.85 Å vs. Zr⁴⁺: 0.84 Å) and higher Lewis acidity enhance electrophilicity but reduce redox stability. Reactivity is tested in model reactions (e.g., Suzuki-Miyaura coupling) under identical conditions. Kinetic studies (e.g., Eyring plots) and Hammett parameters quantify electronic effects. Contrast with zirconium analogues (e.g., bis(pentamethylcyclopentadienyl)zirconium dichloride) highlights differences in transition-state stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride
Reactant of Route 2
Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.